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Compound of Interest

Compound Name: 3,4-Difluoronitrobenzene

Cat. No.: B149031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4-
difluoronitrobenzene, a key intermediate in the synthesis of various pharmaceuticals. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Chemical Structure and Properties
IUPAC Name: 1,2-Difluoro-4-nitrobenzene[1][2]

CAS Number: 369-34-6[1][2]

Molecular Formula: C₆H₃F₂NO₂[1][2]

Molecular Weight: 159.09 g/mol [1][2]

Appearance: Clear yellow liquid[3]

Boiling Point: 76-80 °C at 11 mmHg[3]

Density: 1.437 g/mL at 25 °C[3]

Spectral Data
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The following tables summarize the key spectral data for 3,4-difluoronitrobenzene.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ, ppm) Multiplicity Assignment

Data not explicitly found in

search results

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)

Data not explicitly found in search results

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹) Assignment

Specific peak assignments not explicitly found in

search results. General regions for relevant

functional groups are described in the protocol.

Nitro group (NO₂) stretching, C-F stretching,

Aromatic C-H stretching, Aromatic C=C

stretching

Table 4: Mass Spectrometry (MS) Data

m/z Interpretation

159 Molecular ion [M]⁺

126
Loss of a nitrosyl radical (NO) from a [M − F +

O]⁻ ion (in negative ion mode)[4]

110
Loss of a nitryl radical (NO₂) from a [M − F +

O]⁻ ion (in negative ion mode)[4]

Additional fragmentation data under electron

ionization was not explicitly detailed in the

search results.
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Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Sample Preparation:

Accurately weigh approximately 5-25 mg of 3,4-difluoronitrobenzene for ¹H NMR, and

50-100 mg for ¹³C NMR.[5][6][7]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean vial.[6][7] The solvent should completely dissolve the compound.[6]

If any solid particles are present, filter the solution through a small plug of glass wool in a

Pasteur pipette into a clean 5 mm NMR tube.[5] Suspended particles can negatively affect

the magnetic field homogeneity, leading to broadened spectral lines.[5]

Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm.[6]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

referencing the chemical shifts.[8]

Cap the NMR tube securely and label it appropriately.[5]

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

The spectrometer's software is used to lock onto the deuterium signal of the solvent, which

stabilizes the magnetic field.[6]

The magnetic field is shimmed (fine-tuned) to maximize its homogeneity and improve

spectral resolution.[6]

The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[6]
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Set the appropriate acquisition parameters, including the number of scans, spectral width,

and relaxation delay, and initiate data collection.[6] For ¹³C NMR, a greater number of

scans is typically required due to its lower natural abundance and sensitivity compared to

¹H.[5]

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (Thin Film Method):

As 3,4-difluoronitrobenzene is a liquid, the "neat" or thin-film method is appropriate.[9]

Place one to two drops of the pure liquid onto the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).[9]

Place a second salt plate on top of the first to create a thin liquid film "sandwich".[9]

Ensure there are no air bubbles.

The salt plates must be handled with care and kept away from moisture, as they are

water-soluble.[9] Clean the plates with a dry organic solvent like acetone before and after

use.[10]

Data Acquisition:

Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

[10]

Acquire a background spectrum of the empty instrument to subtract any atmospheric

interferences (e.g., CO₂, H₂O).

Acquire the sample spectrum. The instrument passes a beam of infrared radiation through

the sample, and a detector measures the amount of light absorbed at each frequency.[9]

The resulting data is processed by Fourier transformation to generate the infrared

spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).[11]

3.3 Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Sample Introduction and Ionization:

The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.

[12]

The gaseous molecules are then ionized. A common method is Electron Ionization (EI),

where a high-energy electron beam bombards the molecules, knocking off an electron to

form a molecular ion (a radical cation).[12][13][14] This high-energy process often causes

the molecular ion to fragment.[12]

Alternative, "softer" ionization techniques like Atmospheric Pressure Chemical Ionization

(APCI) can also be used, which may result in less fragmentation.[4]

Mass Analysis and Detection:

The newly formed ions are accelerated by an electric field into a mass analyzer.[12][14]

The mass analyzer, often a magnetic field or a quadrupole, separates the ions based on

their mass-to-charge (m/z) ratio.[12][14]

A detector at the end of the analyzer records the abundance of ions at each m/z value.[14]

The resulting mass spectrum is a bar graph plotting relative abundance against m/z.[13]

The most intense peak is called the base peak and is assigned a relative abundance of

100%.[13]

Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound.
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Caption: Workflow for spectral analysis of 3,4-difluoronitrobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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